4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

Catalog No.
S2813455
CAS No.
1706000-10-3
M.F
C18H20FNO2S
M. Wt
333.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl...

CAS Number

1706000-10-3

Product Name

4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane

IUPAC Name

(2,5-dimethylfuran-3-yl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone

Molecular Formula

C18H20FNO2S

Molecular Weight

333.42

InChI

InChI=1S/C18H20FNO2S/c1-12-11-15(13(2)22-12)18(21)20-8-7-17(23-10-9-20)14-5-3-4-6-16(14)19/h3-6,11,17H,7-10H2,1-2H3

InChI Key

JJLCXBACHXCFIW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F

Solubility

not available

4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring, a carbonyl group derived from 2,5-dimethylfuran, and a fluorophenyl substituent. The molecular formula of this compound is C₁₈H₂₀FNO₂S, with a molecular weight of approximately 333.42 g/mol. Its structural complexity suggests potential for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The chemical reactivity of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane can be attributed to the presence of functional groups such as the carbonyl and thiazepane ring. Key types of reactions include:

  • Nucleophilic Substitution: The carbonyl group can undergo nucleophilic attack, leading to the formation of new compounds.
  • Reduction Reactions: The carbonyl functionality can be reduced to form alcohols or other derivatives.
  • Cyclization Reactions: The thiazepane ring may participate in further cyclization reactions under specific conditions.

These reactions are significant for synthesizing derivatives and exploring the compound's potential biological activities.

The synthesis of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves multi-step organic reactions:

  • Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Carbonyl Group: The 2,5-dimethylfuran derivative can be converted to its carbonyl form through oxidation or acylation reactions.
  • Substitution with Fluorophenyl Group: The final step involves introducing the 2-fluorophenyl substituent via nucleophilic substitution or coupling reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity.

The potential applications of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane span several fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting various diseases.
  • Material Science: The compound could be utilized in developing advanced materials with specific properties due to its unique chemical structure.
  • Chemical Research: It serves as a valuable building block for synthesizing other complex organic molecules.

Interaction studies focus on understanding how 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane interacts with biological targets. These studies typically involve:

  • Molecular Docking Studies: To predict binding affinities and orientations with specific enzymes or receptors.
  • In Vitro Assays: To evaluate the biological effects on cell lines or isolated proteins.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
6-(2,5-Dimethylfuran-3-carbonyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinePyrido[4,3-d]pyrimidine corePotential anticancer activity
2-[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]-1,8-naphthyridineNaphthyridine coreInvestigated for neuroprotective effects
3-(cyclopropylmethyl)-1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidineOxadiazole incorporationExplored for antimicrobial properties

These compounds highlight the diversity within this chemical class while emphasizing the unique structural features and potential applications of 4-(2,5-dimethylfuran-3-carbonyl)-7-(2-fluorophenyl)-1,4-thiazepane in medicinal chemistry and beyond.

XLogP3

3.7

Dates

Modify: 2023-08-17

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